molecular formula C12H11N3O5 B4509419 N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B4509419
M. Wt: 277.23 g/mol
InChI Key: JKZGAJCYWUDLAL-UHFFFAOYSA-N
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Description

N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine: is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a furan ring, a pyridazinone moiety, and an acetylated glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or furan derivatives.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated glycine with the pyridazinone-furan intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, as well as receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
  • Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-β-alaninate
  • N-(4-Chlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Uniqueness

N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c16-10(13-6-12(18)19)7-15-11(17)4-3-8(14-15)9-2-1-5-20-9/h1-5H,6-7H2,(H,13,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGAJCYWUDLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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